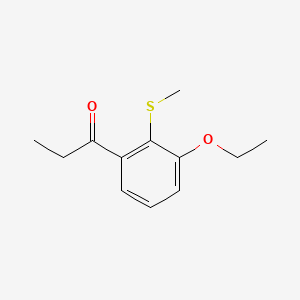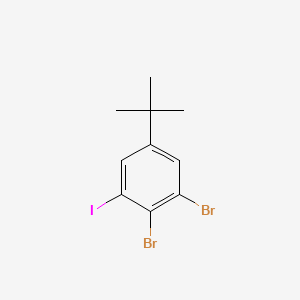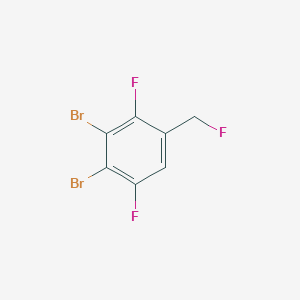
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H3Br2F3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and fluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 3,6-difluoro-4-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong interactions with electron-rich sites on biological molecules, influencing their activity and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3,6-difluorobenzene: Lacks the fluoromethyl group, which may result in different reactivity and applications.
1,2-Dibromo-4-fluorobenzene:
1,2-Dibromo-3,6-difluoro-4-methylbenzene: The presence of a methyl group instead of a fluoromethyl group can lead to different chemical behavior and applications.
Uniqueness: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H3Br2F3 |
|---|---|
Molekulargewicht |
303.90 g/mol |
IUPAC-Name |
2,3-dibromo-1,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-5-4(11)1-3(2-10)7(12)6(5)9/h1H,2H2 |
InChI-Schlüssel |
MFQBITKKQNPHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
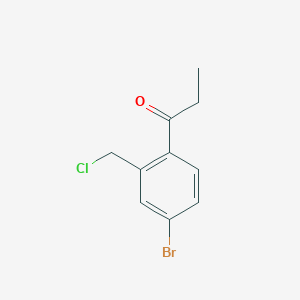
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)

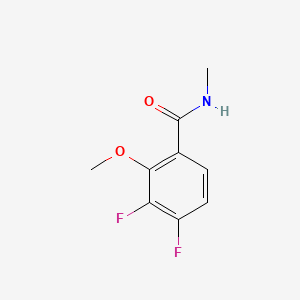
![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
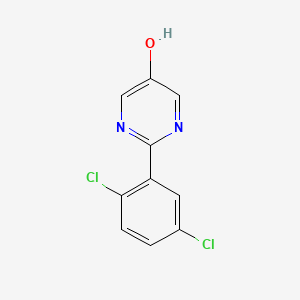

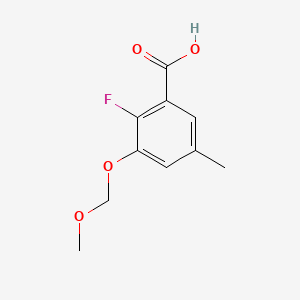
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
